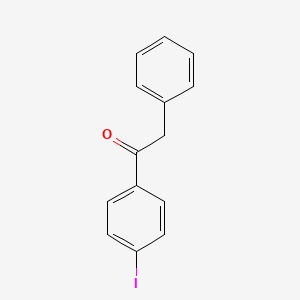

4'-Iodo-2-phenylacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the para position and a phenylacetyl group at the ortho position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Iodo-2-phenylacetophenone can be synthesized through various methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like acetic acid or dimethyl sulfoxide (DMSO). The reaction mechanism involves the formation of an iodonium ion intermediate, which subsequently reacts with the acetophenone derivative to yield the desired product .

Industrial Production Methods: Industrial production of 4’-Iodo-2-phenylacetophenone may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Substitution: Sodium azide in DMF at room temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Major Products:

Substitution: Formation of azides, nitriles, or organometallic derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of secondary alcohols.

Aplicaciones Científicas De Investigación

4’-Iodo-2-phenylacetophenone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: Research has shown its potential anticancer activity, making it a candidate for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 4’-Iodo-2-phenylacetophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. The iodine atom’s presence enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparación Con Compuestos Similares

4-Iodoacetophenone: Similar structure but lacks the phenylacetyl group.

2-Iodoacetophenone: Iodine atom is positioned at the ortho position relative to the carbonyl group.

4’-Bromo-2-phenylacetophenone: Bromine atom replaces iodine.

Uniqueness: 4’-Iodo-2-phenylacetophenone is unique due to the combined presence of the iodine atom and the phenylacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Actividad Biológica

4'-Iodo-2-phenylacetophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through the iodination of 2-phenylacetophenone. A common method involves using iodine and an oxidizing agent under mild conditions, typically in solvents like acetic acid or dimethyl sulfoxide (DMSO). The reaction mechanism includes the formation of an iodonium ion intermediate, which reacts with the acetophenone derivative to yield the desired product.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells, making it a candidate for further drug development . The mechanism of action appears to involve the inhibition of specific enzymes and interference with cellular signaling pathways, possibly due to the compound's ability to form covalent bonds with nucleophilic sites in proteins.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Enzyme inhibition | |

| MCF-7 | 10 | Apoptosis induction | |

| A549 | 12 | Cell cycle arrest |

Cytotoxicity in Mammalian Cells

The cytotoxicity of this compound has been evaluated using various mammalian cell lines. In vitro assays have demonstrated that this compound can cause significant cell death at relatively low concentrations. The cytotoxic effects are often assessed through assays that measure cell viability, membrane integrity, and apoptosis markers .

Table 2: Cytotoxicity Assays Summary

| Assay Type | Description | Result |

|---|---|---|

| LDH Release | Measures membrane integrity | Significant increase observed |

| Annexin V Staining | Detects early apoptosis | Positive in treated cells |

| MTT Assay | Evaluates cell viability | Reduced viability at 10 µM |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the iodine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to the inhibition of key enzymes involved in cancer progression and survival pathways .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Breast Cancer (MCF-7 Cells) : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Mechanistic studies indicated that apoptosis was induced through both intrinsic and extrinsic pathways .

- Lung Cancer (A549 Cells) : Another study reported similar findings, where exposure resulted in significant cytotoxicity and cell cycle arrest at the G0/G1 phase, suggesting a potential role in halting tumor growth .

Propiedades

IUPAC Name |

1-(4-iodophenyl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBAJVHUNMQCIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642283 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55794-28-0 |

Source

|

| Record name | 1-(4-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.